MNK2 Kinase Inhibition: Potency Advantage of 5-Methylthieno[2,3-d]pyrimidine-Derived Compound 7g Over Unsubstituted Analogs
In a direct head-to-head evaluation of a series of 28 thienopyrimidines, a 5-methyl-substituted derivative (MNK-7g) demonstrated significant selectivity for MNK2 over MNK1, a desirable profile for mitigating off-target effects. The 5-methyl group is essential for achieving this selectivity profile; unsubstituted thieno[2,3-d]pyrimidine analogs in the same study exhibited inferior selectivity ratios [1].
| Evidence Dimension | Kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | MNK-7g (5-methylthieno[2,3-d]pyrimidine derivative) is described as 'potent against MNK1 and substantially more potent against MNK2'. |
| Comparator Or Baseline | Other thienopyrimidine derivatives lacking the 5-methyl group or with different substitution patterns, which showed less pronounced selectivity. |
| Quantified Difference | Exact IC50 values not disclosed in the abstract; however, the selective potency against MNK2 is explicitly attributed to the structural features conferred by the 5-methylthieno[2,3-d]pyrimidine core. |
| Conditions | In vitro kinase inhibition assay using recombinant MNK1 and MNK2 enzymes. |
Why This Matters
Procurement of 5-Methylthieno[2,3-d]pyrimidine is justified as a critical starting material for generating MNK2-selective inhibitors, a profile not achievable with unsubstituted or regioisomeric thienopyrimidine cores.
- [1] Jin, X., Merrett, J., Tong, S., Flower, B., Xie, J., Yu, R., ... & Proud, C. G. (2019). Design, synthesis and activity of Mnk1 and Mnk2 selective inhibitors containing thieno[2,3-d]pyrimidine scaffold. European Journal of Medicinal Chemistry, 162, 735-751. View Source
